3-chloro-6-(1H-indol-3-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Overview
Description
3-Chloro-6-(1H-indol-3-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one is a complex organic compound belonging to the class of benzodiazepines. This compound features a benzodiazepine core structure with an indole moiety and a chlorine atom, making it a unique and potentially valuable molecule in various scientific and industrial applications.
Mechanism of Action
Target of Action
The compound, also known as 6-chloro-10-(1H-indol-3-yl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may have multiple targets.
Mode of Action
Indole derivatives are known to interact with their targets and cause changes that result in various biological activities . The exact nature of these interactions and changes would depend on the specific targets of this compound.
Biochemical Pathways
Indole derivatives are known to affect various biological activities . This suggests that this compound may affect multiple biochemical pathways. The downstream effects of these pathways would depend on the specific targets and mode of action of this compound.
Result of Action
Indole derivatives are known to have various biological activities . This suggests that this compound may have multiple effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
3-chloro-6-(1H-indol-3-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one: plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The compound also binds to specific receptors in the body, such as the serotonin receptor, influencing neurotransmission and mood regulation . These interactions are primarily due to the indole moiety, which is known for its ability to bind with high affinity to multiple receptors .
Cellular Effects
The effects of This compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and differentiation . Additionally, this compound affects gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, This compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain enzymes, leading to a decrease in the production of specific metabolites . Additionally, this compound can activate or inhibit transcription factors, resulting in changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light or heat . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic effects, including liver damage and alterations in normal cellular function . These threshold effects highlight the importance of careful dosage regulation in therapeutic applications .
Metabolic Pathways
This compound: is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities, influencing the overall effect of the compound on the body . Additionally, the compound can affect metabolic flux and metabolite levels, further modulating its biological effects .
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects . The compound’s distribution is also influenced by its chemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of This compound is critical for its activity and function. The compound is often found in the cytoplasm and nucleus, where it can interact with various biomolecules . Specific targeting signals and post-translational modifications can direct the compound to particular organelles, enhancing its biological activity . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzodiazepine core followed by the introduction of the indole and chlorine substituents. Common synthetic routes may include:
Condensation reactions: Forming the benzodiazepine ring through the condensation of appropriate precursors.
Halogenation reactions: Introducing the chlorine atom at the desired position on the benzodiazepine ring.
Indole synthesis: Incorporating the indole moiety through reactions involving tryptophan or other indole precursors.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Converting the indole moiety to its oxidized derivatives.
Reduction: Reducing functional groups within the molecule.
Substitution: Replacing the chlorine atom with other substituents.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles or electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Reduced benzodiazepine derivatives.
Substitution: Chloro-substituted benzodiazepines or other halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying the biological activity of benzodiazepines and their derivatives.
Medicine: Investigating potential therapeutic uses, such as anxiolytic or sedative properties.
Industry: Developing new materials or chemical processes.
Comparison with Similar Compounds
Diazepam: A well-known benzodiazepine with similar sedative properties.
Alprazolam: Another benzodiazepine used for anxiety disorders.
Clonazepam: Used for seizure disorders and anxiety.
Properties
IUPAC Name |
3-chloro-6-(1H-indol-3-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O/c1-23(2)10-19-21(20(28)11-23)22(15-12-25-16-6-4-3-5-14(15)16)27-18-9-13(24)7-8-17(18)26-19/h3-9,12,22,25-27H,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDJALRKDYLWIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=C(N2)C=CC(=C3)Cl)C4=CNC5=CC=CC=C54)C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801114515 | |
Record name | 8-Chloro-2,3,4,5,10,11-hexahydro-11-(1H-indol-3-yl)-3,3-dimethyl-1H-dibenzo[b,e][1,4]diazepin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801114515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946386-80-7 | |
Record name | 8-Chloro-2,3,4,5,10,11-hexahydro-11-(1H-indol-3-yl)-3,3-dimethyl-1H-dibenzo[b,e][1,4]diazepin-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946386-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Chloro-2,3,4,5,10,11-hexahydro-11-(1H-indol-3-yl)-3,3-dimethyl-1H-dibenzo[b,e][1,4]diazepin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801114515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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